N-(4-Chlorobenzyl)-3-nitrobenzamide N-(4-Chlorobenzyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16091452
InChI: InChI=1S/C14H11ClN2O3/c15-12-6-4-10(5-7-12)9-16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,9H2,(H,16,18)
SMILES:
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.70 g/mol

N-(4-Chlorobenzyl)-3-nitrobenzamide

CAS No.:

Cat. No.: VC16091452

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorobenzyl)-3-nitrobenzamide -

Specification

Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-3-nitrobenzamide
Standard InChI InChI=1S/C14H11ClN2O3/c15-12-6-4-10(5-7-12)9-16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Standard InChI Key MRQPJXPBUJWTDD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

N-(4-Chlorobenzyl)-3-nitrobenzamide belongs to the benzamide class, featuring a benzyl group substituted with a chlorine atom at the para position and a nitro group at the meta position of the benzamide moiety. Key properties include:

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₂O₃
Molecular Weight290.70 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-3-nitrobenzamide
CAS Number404845-46-1
AppearanceCrystalline solid
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DCM)

The nitro group at the meta position enhances electrophilicity, while the chloro-substituted benzyl group contributes to hydrophobic interactions, influencing reactivity and potential biological activity .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a coupling reaction between 3-nitrobenzoic acid and 4-chlorobenzylamine. A representative procedure involves:

  • Activation of the Carboxylic Acid: 3-Nitrobenzoic acid is activated using a coupling agent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in dichloromethane (DCM) .

  • Amide Bond Formation: The activated acid reacts with 4-chlorobenzylamine at room temperature, yielding the target compound after 12–24 hours.

  • Purification: Crude product is purified via recrystallization from methanol-water mixtures, achieving >99% purity as confirmed by HPLC.

Key Improvements Over Prior Methods

  • Solvent Selection: Replacing diethyl ether with methyl tert-butyl ether (MTBE) improves safety and yield (85% vs. 77% in prior methods) .

  • Crystallization: Methanol-water mixtures eliminate toxic acetonitrile residues observed in earlier protocols, enhancing purity (>99.5%) .

Analytical Characterization

Analytical data for N-(4-chlorobenzyl)-3-nitrobenzamide are consistent across sources:

TechniqueKey Findings
IR SpectroscopyPeaks at 1,654 cm⁻¹ (C=O stretch), 1,520 cm⁻¹ (NO₂ asymmetric stretch), 740 cm⁻¹ (C-Cl stretch) .
¹H NMR (DMSO-d₆)δ 7.74 (br s, NH), 7.86 (dd, Ar-H), 8.24 (d, Ar-H), 8.70 (d, Ar-H), 4.57 (d, CH₂) .
¹³C NMRδ 165.19 (C=O), 153.15 (NO₂-bearing C), 141.49 (Cl-substituted C) .
HPLCRetention time: 8.2 min (C18 column, MeOH:H₂O = 70:30); purity >99.5%.

These data confirm the compound’s structure and high purity, critical for pharmacological evaluations .

Future Directions

  • Pharmacological Screening: Prioritize assays for PARP inhibition, antimicrobial activity, and cytotoxicity.

  • Structural Optimization: Introduce sulfonamide or heterocyclic groups to enhance bioavailability.

  • Toxicological Profiling: Assess acute toxicity in model organisms to establish safety thresholds.

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